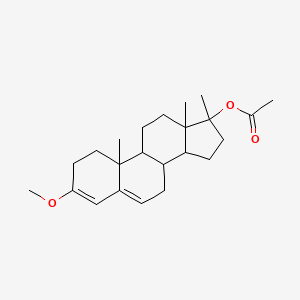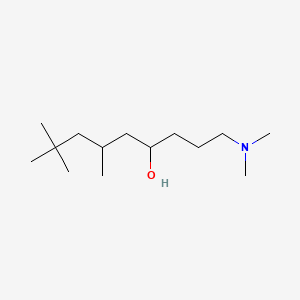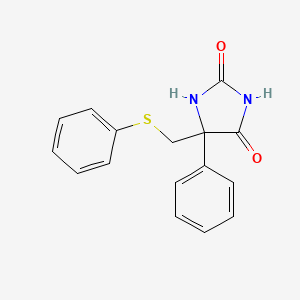
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, with phenyl and phenylsulfanylmethyl substituents. It is known for its potential pharmacological activities and has been studied for various applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylglycine methyl ester with phenyl isocyanate under controlled conditions to form the desired imidazolidine-2,4-dione derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The phenylsulfanylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway . This inhibition can lead to the suppression of tumor growth and proliferation. The compound’s structure allows it to bind to specific sites on the enzymes, blocking their activity and disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the phenylsulfanylmethyl group but shares the core imidazolidine-2,4-dione structure.
5,5-Diphenylimidazolidine-2,4-dione: Contains two phenyl groups instead of one phenyl and one phenylsulfanylmethyl group.
Uniqueness
5-Phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione is unique due to the presence of the phenylsulfanylmethyl group, which can impart different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
5419-09-0 |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
5-phenyl-5-(phenylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c19-14-16(18-15(20)17-14,12-7-3-1-4-8-12)11-21-13-9-5-2-6-10-13/h1-10H,11H2,(H2,17,18,19,20) |
Clave InChI |
OFJXZUQRAUEDTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


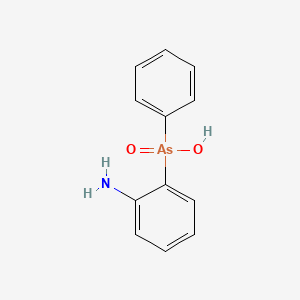
![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)




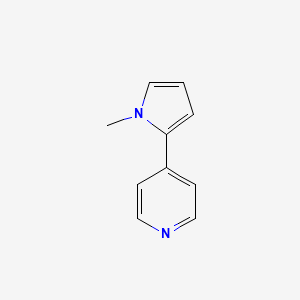

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
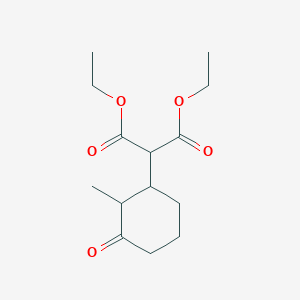
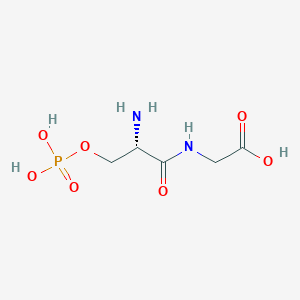
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
